molecular formula C13H16N2O3 B12621326 N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-42-7

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine

Cat. No.: B12621326
CAS No.: 918898-42-7
M. Wt: 248.28 g/mol
InChI Key: DXOPYBCGHPSPKS-UHFFFAOYSA-N
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Description

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine is a complex organic compound that features a unique structure with two furan rings Furans are heterocyclic aromatic compounds known for their reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with appropriate amines under controlled conditions. For instance, the reaction might involve the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution reactions could produce halogenated furans .

Scientific Research Applications

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan rings can participate in π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{[(Furan-2-yl)methyl][(furan-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its dual furan rings, which provide a distinct reactivity profile and potential for diverse applications. Its structure allows for multiple functionalizations, making it a versatile compound in various fields of research .

Properties

CAS No.

918898-42-7

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-[1-[furan-2-ylmethyl(furan-3-ylmethyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H16N2O3/c1-11(14-16)7-15(8-12-4-6-17-10-12)9-13-3-2-5-18-13/h2-6,10,16H,7-9H2,1H3

InChI Key

DXOPYBCGHPSPKS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=COC=C1)CC2=CC=CO2

Origin of Product

United States

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